molecular formula C22H17N3O4 B447484 2-amino-3-[(benzyloxy)carbonyl]-5-cyano-1',3'-dihydro-6-methyl-2'-oxospiro[4H-pyran-4,3'-(2'H)-indole]

2-amino-3-[(benzyloxy)carbonyl]-5-cyano-1',3'-dihydro-6-methyl-2'-oxospiro[4H-pyran-4,3'-(2'H)-indole]

Cat. No.: B447484
M. Wt: 387.4g/mol
InChI Key: CYAWPIFGHSJJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2’-amino-5’-cyano-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage This particular compound features an indole and a pyran ring, making it a spiro[indole-pyran] derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2’-amino-5’-cyano-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-component reactions. One common method is the reaction of isatins, malononitrile, and benzylamine in the presence of a catalyst such as triethylamine in ethanol. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and condensation to form the spiro compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2’-amino-5’-cyano-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce primary amines.

Scientific Research Applications

Benzyl 2’-amino-5’-cyano-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2’-amino-5’-cyano-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2’-amino-5’-cyano-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is unique due to its specific combination of functional groups and spiro linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4g/mol

IUPAC Name

benzyl 2'-amino-5'-cyano-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C22H17N3O4/c1-13-16(11-23)22(15-9-5-6-10-17(15)25-21(22)27)18(19(24)29-13)20(26)28-12-14-7-3-2-4-8-14/h2-10H,12,24H2,1H3,(H,25,27)

InChI Key

CYAWPIFGHSJJJT-UHFFFAOYSA-N

SMILES

CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OCC4=CC=CC=C4)C#N

Canonical SMILES

CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OCC4=CC=CC=C4)C#N

Origin of Product

United States

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